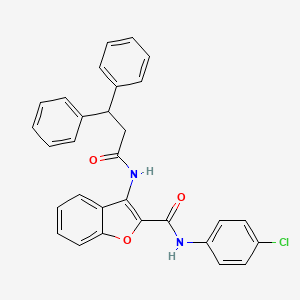
N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1990s and has since been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been synthesized and characterized through various techniques, including X-ray diffraction, IR, NMR, and UV–Vis spectra. Studies have focused on its crystal structure analysis, optimized geometrical structure, vibrational frequencies, and chemical shifts, demonstrating strong agreement between computed and experimental values. Investigations also cover its electronic properties, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, providing a comprehensive understanding of its chemical and physical characteristics (Demir et al., 2016).
Polymers and Material Science
The compound is used in the synthesis of rigid-rod polyamides and polyimides, contributing to materials science, particularly in the development of polymers with exceptional thermal stability and solubility in polar aprotic solvents. Such polymers exhibit amorphous properties and have potential applications in various industries due to their robust thermal and oxidative stability (Spiliopoulos et al., 1998).
Antimicrobial Studies
The compound has been explored for its antimicrobial potential, with derivatives showing activity against gram-positive and gram-negative microorganisms. This highlights its relevance in developing new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria (Kharate et al., 2012).
Neuroprotective and Antioxidant Effects
Novel benzofuran-2-carboxamide derivatives, including N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds have shown considerable protection against excitotoxic neuronal cell damage and possess ROS scavenging and antioxidant activities, suggesting their potential application in treating neurological disorders (Cho et al., 2015).
Potential in Inflammation and Pain Management
Research into the anti-inflammatory properties of related compounds suggests a potential application for N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide in managing inflammation, pain, and possibly other conditions. Such studies underscore the importance of exploring the therapeutic benefits of these compounds further (Torres et al., 1999).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClN2O3/c31-22-15-17-23(18-16-22)32-30(35)29-28(24-13-7-8-14-26(24)36-29)33-27(34)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONOLJSNFVPTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2606982.png)
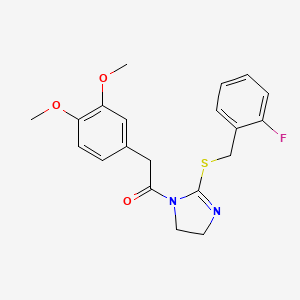
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide](/img/structure/B2606986.png)
![3-cinnamyl-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606987.png)
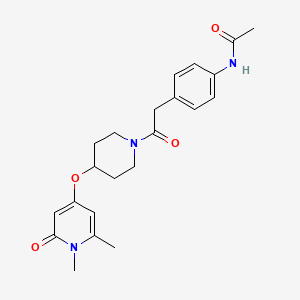
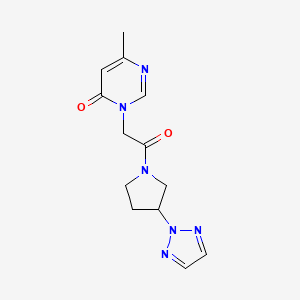
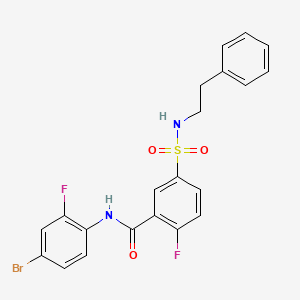


![2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2606999.png)
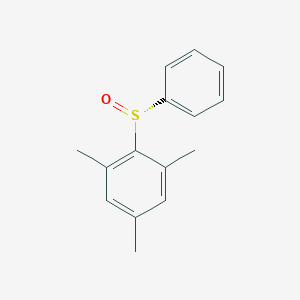
![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2607002.png)
![1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2607003.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2607005.png)